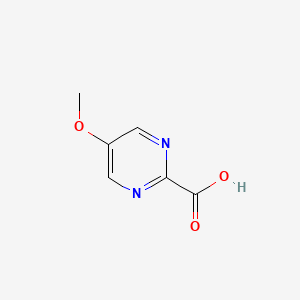

5-Methoxypyrimidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNQFLMFOMNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504825 | |

| Record name | 5-Methoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344325-94-6 | |

| Record name | 5-Methoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid

Introduction

5-Methoxypyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making its efficient synthesis a critical aspect of pharmaceutical research and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step methodologies and insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. Two of the most viable and commonly adaptable strategies are:

-

Pathway 1: Synthesis via Nitrile Hydrolysis: This robust and frequently employed method involves the preparation of a key intermediate, 5-Methoxypyrimidine-2-carbonitrile, followed by its hydrolysis to the target carboxylic acid. This pathway offers good control over the introduction of the carboxylic acid functionality at a late stage.

-

Pathway 2: Synthesis via Ester Hydrolysis: This alternative approach focuses on the initial construction of a pyrimidine ring bearing an ester group at the 2-position, which is subsequently hydrolyzed to yield the final product. This method can be advantageous when the starting materials for the pyrimidine ring formation are readily available with the ester functionality in place.

This guide will delve into the technical details of both pathways, providing field-proven insights for successful execution.

Pathway 1: Synthesis via Nitrile Hydrolysis

This pathway is arguably the more common and versatile approach. It is a two-step process involving the synthesis of a nitrile intermediate followed by its conversion to the carboxylic acid.

Step 1: Synthesis of 5-Methoxypyrimidine-2-carbonitrile

The synthesis of the key intermediate, 5-Methoxypyrimidine-2-carbonitrile, can be achieved from the commercially available 2-chloro-5-methoxypyrimidine. The underlying principle of this step is a nucleophilic substitution reaction where the chloro group at the 2-position of the pyrimidine ring is displaced by a cyanide ion.

Caption: Reaction scheme for the synthesis of 5-Methoxypyrimidine-2-carbonitrile.

Materials:

-

2-Chloro-5-methoxypyrimidine[][2]

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DMSO or DMF.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) or potassium cyanide (1.2 eq) portion-wise. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any residual DMSO/DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Methoxypyrimidine-2-carbonitrile.

Step 2: Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

The final step in this pathway is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Both methods are effective, and the choice often depends on the stability of the starting material and the desired work-up procedure.

Caption: General scheme for the hydrolysis of 5-Methoxypyrimidine-2-carbonitrile.

Materials:

-

5-Methoxypyrimidine-2-carbonitrile

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 5-Methoxypyrimidine-2-carbonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl).

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Neutralization and Extraction: If no precipitate forms, carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 3-4. Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Materials:

-

5-Methoxypyrimidine-2-carbonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (e.g., 2 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Methoxypyrimidine-2-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature.

-

Acidification: Carefully acidify the solution with hydrochloric acid to a pH of 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum to obtain this compound.

Pathway 2: Synthesis via Ester Hydrolysis

This pathway involves the synthesis of an ester derivative of the target molecule, followed by hydrolysis. A common strategy is to construct the pyrimidine ring with the ester group already in place.

Step 1: Synthesis of Methyl 5-Methoxypyrimidine-2-carboxylate

A versatile method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this synthesis.[3][4] This involves the reaction of an amidine with a suitable three-carbon building block.

Caption: Synthesis of Methyl 5-Methoxypyrimidine-2-carboxylate.

Materials:

-

Formamidine acetate or other suitable amidine salt

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[3]

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in DMF, add the appropriate amidine salt (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 100 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield Methyl 5-Methoxypyrimidine-2-carboxylate.

Step 2: Hydrolysis of Methyl 5-Methoxypyrimidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation that can be effectively carried out using a base such as lithium hydroxide.[5]

Materials:

-

Methyl 5-Methoxypyrimidine-2-carboxylate[6]

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve Methyl 5-Methoxypyrimidine-2-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

-

Addition of Base: Add lithium hydroxide (1.5-2.0 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Acidification: Dilute the residue with water and acidify with 1 M HCl to a pH of 2-3.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Summary

| Compound | Molecular Formula | CAS Number | Key Synthesis Pathway |

| 2-Chloro-5-methoxypyrimidine | C₅H₅ClN₂O | 22536-65-8 | Precursor for Nitrile Pathway |

| 5-Methoxypyrimidine-2-carbonitrile | C₆H₅N₃O | 87362-32-1 | Intermediate in Pathway 1 |

| This compound | C₆H₆N₂O₃ | 344325-94-6 | Target Compound |

| Methyl 5-Methoxypyrimidine-2-carboxylate | C₇H₈N₂O₃ | 38373-46-5 | Intermediate in Pathway 2 |

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical industry. The two primary pathways detailed in this guide, via nitrile hydrolysis and ester hydrolysis, offer reliable and adaptable methods for obtaining this valuable compound. The choice between these pathways will depend on specific laboratory constraints and the desired scale of the synthesis. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently produce this compound for their scientific endeavors.

References

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- El-Sayed, N. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(49), 30949-30965.

- Richter, S., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.

-

Organic Syntheses. 2-Chloropyrimidine. [Link]

-

AOBChem USA. Methyl 2-methoxypyrimidine-5-carboxylate. [Link]

- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

- Google Patents.

-

PrepChem.com. Synthesis of methoxy carboxylic acids. [Link]

- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

-

ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

- Google Patents.

Sources

Introduction: The Strategic Importance of 5-Methoxypyrimidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidine-2-carboxylic acid

This compound (CAS No: 344325-94-6) is a heterocyclic building block of significant interest in contemporary drug discovery and materials science.[1] Its pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, while the strategically placed methoxy and carboxylic acid groups offer versatile handles for synthetic elaboration. A profound understanding of its physicochemical properties is not merely academic; it is the bedrock upon which successful, reproducible, and scalable applications are built. For the medicinal chemist, these properties govern a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For the process chemist, they dictate reaction conditions, purification strategies, and formulation development.

This guide provides a detailed examination of the core physicochemical attributes of this compound, framed from the perspective of practical application and experimental causality. We will move beyond simple data recitation to explore the "why" behind the numbers, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Attributes

The fundamental physical properties of a compound provide the first layer of insight into its behavior, from handling and storage to its interactions on a molecular level.

| Property | Value | Source |

| CAS Number | 344325-94-6 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | Solid | [3][4] |

| Boiling Point | 363.6 °C at 760 mmHg | [2][3] |

| Density | 1.371 g/cm³ | [2] |

Expert Insights:

-

Molecular Weight: At ~154 g/mol , this compound comfortably resides within the "rule of five" territory for drug-likeness, making it an attractive starting point for fragment-based or lead optimization campaigns.

-

Boiling Point & Density: The high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding via the carboxylic acid dimer formation and dipole-dipole interactions from the polar pyrimidine ring.[5] The density, greater than water, is typical for highly functionalized aromatic compounds.

-

Physical Form: As a solid at room temperature, the compound's stability is enhanced for storage and handling compared to liquids.[3][4] Proper storage in a dry, cool environment is recommended to prevent degradation.[6]

Section 2: Solution Behavior - The Key to Reactivity and Bioavailability

How a molecule behaves in solution is paramount to its utility. Solubility and acidity are the two most critical parameters governing its application in both synthetic chemistry and biological systems.

Solubility Profile

The solubility of this compound is a direct consequence of its molecular structure. It possesses a polar carboxylic acid group and two nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors. Conversely, the methoxy group and the aromatic ring introduce a degree of lipophilicity.

-

Water: The compound is expected to have limited or slight solubility in pure water.[2] The carboxylic acid group can hydrogen bond with water, but the overall molecule is not overwhelmingly polar.

-

Organic Solvents: It exhibits greater solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[7] This is a crucial consideration for setting up chemical reactions and for preparing stock solutions for biological assays.

Causality Behind the Choice: When preparing stock solutions for high-throughput screening, DMSO is the solvent of choice due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous assay buffers. However, it's critical to manage the final DMSO concentration in assays, as it can impact cellular health and enzyme kinetics.

Acidity and Ionization (pKa)

This equilibrium is fundamental:

-

At pH < pKa: The compound will be predominantly in its neutral, protonated form (R-COOH). This form is more lipophilic and more likely to cross cell membranes via passive diffusion.

-

At pH > pKa: The compound will exist primarily as its deprotonated carboxylate anion (R-COO⁻). This form is more water-soluble and is critical for forming salt bridges with biological targets like proteins.

Sources

- 1. This compound | 344325-94-6 [sigmaaldrich.com]

- 2. 2-Methoxy-pyrimidine-5-carboxylic acid | C6H6N2O3 - BuyersGuideChem [buyersguidechem.com]

- 3. 2-Methoxypyrimidine-5-carboxylic acid | 344325-95-7 [sigmaaldrich.com]

- 4. csnvchem.com [csnvchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [wap.guidechem.com]

5-Methoxypyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 344325-94-6

Molecular Formula: C₆H₆N₂O₃

Molecular Weight: 154.12 g/mol

This guide provides an in-depth overview of 5-Methoxypyrimidine-2-carboxylic acid, a key heterocyclic building block for professionals in pharmaceutical research and development. It covers the compound's structure, synthesis, spectroscopic properties, and its burgeoning role in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position.

Structure:

A simplified 2D representation of this compound.

The strategic placement of the methoxy and carboxylic acid groups imparts specific electronic and steric properties to the molecule, making it a valuable synthon in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 344325-94-6 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 | [1] |

| SMILES | O=C(C1=NC=C(OC)C=N1)O | [1] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Reaction Pathways

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A common and effective method involves the hydrolysis of a 2-cyanopyrimidine precursor.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from a suitable pyrimidine precursor, which is then converted to the nitrile, followed by hydrolysis to the carboxylic acid.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of 2-Cyano-5-methoxypyrimidine

This protocol describes the conversion of 2-Cyano-5-methoxypyrimidine to the target carboxylic acid. The hydrolysis of the nitrile group can be achieved under acidic or basic conditions.[2]

Materials:

-

2-Cyano-5-methoxypyrimidine

-

Aqueous Sodium Hydroxide (e.g., 2 M) or Hydrochloric Acid (e.g., 6 M)

-

Suitable organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Cyano-5-methoxypyrimidine in an excess of the aqueous base or acid.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If basic hydrolysis was performed, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

If acidic hydrolysis was used, the product may precipitate upon cooling.

-

-

Isolation:

-

Collect the solid precipitate by filtration.

-

Alternatively, if the product remains in solution, extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methoxy group protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically around 12-13 ppm, which is solvent and concentration-dependent.[3]

¹³C NMR: The carbon NMR will exhibit characteristic signals for the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbons of the pyrimidine ring, and the methoxy carbon.[4]

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.5 | Broad Singlet | -COOH | |

| ~8.9 | Singlet | Pyrimidine-H4, H6 | |

| ~3.9 | Singlet | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O | |

| ~158 | Pyrimidine-C5 | |

| ~155 | Pyrimidine-C2 | |

| ~150 | Pyrimidine-C4, C6 | |

| ~56 | -OCH₃ |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[3]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3300-2500 (broad) | O-H stretch of carboxylic acid |

| ~1710 | C=O stretch of carboxylic acid |

| ~1600-1450 | C=C and C=N stretches of pyrimidine ring |

| ~1250 | C-O stretch of methoxy group and carboxylic acid |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (154.12). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6][7][8] The carboxylic acid functionality on the pyrimidine ring provides a key interaction point with biological targets, often acting as a hydrogen bond donor and acceptor, or chelating with metal ions in enzyme active sites.

The 5-methoxy substituent can influence the molecule's electronic properties and metabolic stability, making this compound an attractive starting material for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Its derivatives are being explored as potential inhibitors of various enzymes and receptors implicated in a range of diseases.

Role as a Versatile Building Block

The carboxylic acid group of this compound serves as a convenient handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the introduction of diverse substituents to probe the chemical space around the pyrimidine core.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the strategic positioning of its functional groups, makes it an ideal scaffold for the development of novel therapeutic agents targeting a wide array of diseases. This guide provides a foundational understanding of its chemical and physical properties, empowering researchers to leverage this promising molecule in their quest for new and effective medicines.

References

Sources

- 1. 344325-94-6|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

The Ascendant Role of 5-Methoxypyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, compounds bearing a 5-methoxy substituent are emerging as a particularly promising class of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 5-methoxypyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the 5-Methoxy Group

The introduction of a methoxy group at the 5-position of the pyrimidine ring is not a trivial modification. This small electron-donating group can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, allowing for fine-tuning of the molecule's binding affinity and selectivity. Understanding the nuanced effects of this substituent is paramount to the rational design of novel 5-methoxypyrimidine-based therapeutics.

Anticancer Activity: A Dominant Therapeutic Avenue

A substantial body of research has focused on the anticancer potential of 5-methoxypyrimidine derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through the inhibition of key protein kinases involved in tumor growth and proliferation.

Mechanism of Action: Targeting Key Kinases

Many 5-methoxypyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One of the most prominent targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) . Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth.[2] Certain 5-methoxypyrimidine derivatives have been designed to selectively target mutant forms of EGFR, such as the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC), while sparing the wild-type receptor, thereby reducing off-target toxicities.[3]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling. The 5-methoxy group can play a critical role in orienting the molecule within the ATP-binding site and forming crucial hydrogen bonds or hydrophobic interactions with key amino acid residues.

Signaling Pathway of EGFR Inhibition by 5-Methoxypyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 5-substituted pyrimidine derivatives against various cancer cell lines.

| Compound ID | 5-Substituent | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | -OCH3 | cFMS Kinase Inhibitor | Rat Monocytes | 0.2 | [4] |

| Compound 2 | -CF3 | Not Specified | Melanoma (C32) | 24.4 | [5] |

| Compound 3 | -CF3 | Not Specified | Melanoma (A375) | 25.4 | [5] |

| Compound 4 | -I | Not Specified | Various | Not Specified | [6] |

| Compound 5 | -OH | Not Specified | Lewis Lung Carcinoma | Not Specified |

Note: Data for directly comparable 5-methoxypyrimidine derivatives across multiple cancer lines is limited in the provided search results. The table includes other 5-substituted pyrimidines to illustrate the broader potential of this scaffold.

Antimicrobial Activity: A Growing Area of Interest

Beyond their anticancer properties, 5-methoxypyrimidine derivatives are also being investigated for their potential as antimicrobial agents. The pyrimidine ring is a key component of nucleobases, and its derivatives can interfere with microbial DNA, RNA, and protein synthesis.

While specific studies on the antimicrobial activity of 5-methoxypyrimidine derivatives are emerging, related compounds have shown promising results. For instance, certain fused pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Synthesis of 5-Methoxypyrimidine Derivatives: A Practical Approach

The synthesis of 5-methoxypyrimidine derivatives typically involves the construction of the pyrimidine ring followed by the introduction or modification of substituents. A common starting material is 4,6-dihydroxy-5-methoxypyrimidine, which can be converted to the more reactive 4,6-dichloro-5-methoxypyrimidine.[7] This dichloro intermediate serves as a versatile precursor for the introduction of various nucleophiles at the 4- and 6-positions.

General Synthetic Workflow for 5-Methoxypyrimidine Derivatives

Caption: A representative synthetic pathway.

Detailed Experimental Protocol: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine

This protocol describes the chlorination of 5-methoxy-2-(methylthio)pyrimidin-4-ol, a key step in the synthesis of many 5-methoxypyrimidine derivatives.[8]

Materials:

-

5-Methoxy-2-(methylthio)pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Ice-water bath

-

25% Ammonia solution

-

Petroleum ether

-

Reaction flask with reflux condenser and stirrer

Procedure:

-

Charge the reaction flask with 5-methoxy-2-(methylthio)pyrimidin-4-ol.

-

Slowly add phosphorus oxychloride (POCl₃) to the flask while cooling in an ice-water bath to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 80°C for 1 hour.

-

Cool the reaction mixture to room temperature and carefully quench by adding it to a 25% ammonia solution.

-

Filter the precipitated solid and wash it with water.

-

Recrystallize the crude product from petroleum ether to obtain pure 4-chloro-5-methoxy-2-methylthiopyrimidine.

In Vitro Biological Evaluation: Assessing Therapeutic Potential

Once synthesized, the biological activity of 5-methoxypyrimidine derivatives is typically evaluated using a battery of in vitro assays.

Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Methoxypyrimidine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 5-methoxypyrimidine derivatives in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5-methoxypyrimidine derivatives is highly dependent on the nature and position of other substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect the compound's potency, selectivity, and pharmacokinetic properties.[9][10]

Future research in this area will likely focus on:

-

Expanding the chemical diversity of 5-methoxypyrimidine derivatives through combinatorial synthesis and targeted modifications.

-

Elucidating the detailed molecular mechanisms of action for the most promising compounds.

-

Optimizing the pharmacokinetic profiles of lead compounds to improve their in vivo efficacy and safety.

-

Exploring the potential of 5-methoxypyrimidine derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases.

The continued exploration of the 5-methoxypyrimidine scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

- Gao, C., et al. (2022).

- BenchChem. (2025).

- PubMed. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors.

- MDPI. (2022).

- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

- MDPI. (2021).

- MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- NIH. (2022).

- MDPI. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.

- ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- NIH. (2009).

- PubMed. (2003). Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors.

- PubMed. (2007). Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580)

- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- BenchChem. (2025). Structure-activity relationship (SAR) studies of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine analogues.

- NIH. (2025).

- PubMed. (2025).

- Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one.

- MDPI. (2023).

- BenchChem. (2025). Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide.

- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.

- BenchChem. (2025).

- MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- ScienceOpen. (2023).

- MDPI. (2022).

- NIH. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- bioRxiv. (2021).

- Google Patents. (2004). RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz.

Sources

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-Methoxypyrimidine-2-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a "privileged scaffold" in the design of novel therapeutics.[1][2] Within this important class of heterocycles, 5-methoxypyrimidine-2-carboxylic acid has emerged as a particularly valuable building block, offering a unique combination of electronic and steric properties that can be strategically exploited to fine-tune the pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the development of next-generation therapeutics.

Physicochemical Properties and Strategic Advantages

The strategic placement of the methoxy and carboxylic acid groups on the pyrimidine ring endows this compound with a distinct set of physicochemical characteristics that are highly advantageous in drug design.

| Property | Value | Significance in Drug Design |

| CAS Number | 344325-94-6 | Unique identifier for substance registration and sourcing.[3][4] |

| Molecular Formula | C₆H₆N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 154.12 g/mol | Influences diffusion and transport properties. |

The electron-donating methoxy group at the 5-position can modulate the pKa of the carboxylic acid and influence the overall electron distribution of the pyrimidine ring, thereby impacting its binding affinity to biological targets. The carboxylic acid at the 2-position serves as a versatile synthetic handle for the introduction of various functional groups, most notably through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of this compound: A Strategic Approach

A robust and efficient synthesis of this compound is crucial for its widespread application in drug discovery programs. While a direct, one-pot synthesis from simple precursors is not extensively documented, a strategic multi-step approach can be employed, leveraging established methodologies for pyrimidine chemistry. A plausible and efficient synthetic strategy involves the initial synthesis of a 5-hydroxypyrimidine-2-carboxylic acid precursor, followed by a selective methylation of the hydroxyl group.

Diagram: Proposed Synthetic Pathway

Caption: A proposed synthetic route to this compound.

Experimental Protocol: Synthesis via a 5-Hydroxy Intermediate

This protocol outlines a feasible synthetic route, adapted from methodologies for related pyrimidine derivatives.[5][6]

Step 1: Synthesis of 5-Hydroxypyrimidine-2-carboxylic Acid

A suitable starting material, such as a 5-bromopyrimidine derivative, can be converted to 5-hydroxypyrimidine-2-carboxylic acid through a nucleophilic substitution or a metal-catalyzed hydroxylation reaction, followed by functional group manipulation to install the carboxylic acid. A patented method describes the synthesis from 5-bromo-2-cyanopyrimidine, which is first converted to 5-benzyloxy-2-cyanopyrimidine and then hydrolyzed to 5-hydroxypyrimidine-2-carboxylic acid.[5]

Step 2: Esterification of 5-Hydroxypyrimidine-2-carboxylic Acid

To protect the carboxylic acid and facilitate the subsequent methylation, the acid is converted to its methyl ester.

-

Suspend 5-hydroxypyrimidine-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture and extract the methyl ester.

-

Purify the product by column chromatography.

Step 3: Methylation of Methyl 5-Hydroxypyrimidine-2-carboxylate

The phenolic hydroxyl group is selectively methylated.

-

Dissolve methyl 5-hydroxypyrimidine-2-carboxylate in a suitable aprotic solvent (e.g., acetone, DMF).

-

Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).[7]

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the resulting methyl 5-methoxypyrimidine-2-carboxylate by column chromatography. The CAS number for this intermediate is 1415800-40-6.

Step 4: Hydrolysis of Methyl 5-Methoxypyrimidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.[4][8]

-

Dissolve methyl 5-methoxypyrimidine-2-carboxylate in a mixture of THF and water.

-

Add a stoichiometric amount of lithium hydroxide (LiOH).[4]

-

Stir the reaction at room temperature until the ester is fully consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around 3.9-4.1 ppm) and two singlets for the pyrimidine ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Characteristic signals would include the carboxylic acid carbonyl carbon (around 160-170 ppm), the methoxy carbon (around 55-60 ppm), and the carbons of the pyrimidine ring.

-

IR Spectroscopy: Key vibrational bands would be a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and C-O stretches for the methoxy group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active compounds. The pyrimidine scaffold itself is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][9]

Diagram: Workflow for Drug Discovery

Sources

- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. CN102775319B - Method for preparing methyldopa through microwave basic hydrolysis 5-methyl-5-(3,4-dimethoxy benzyl) hydantoin - Google Patents [patents.google.com]

- 9. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR spectrum [chemicalbook.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Antiviral Drug Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless challenge of viral diseases necessitates a continuous search for novel and effective therapeutic agents. Within the vast landscape of medicinal chemistry, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful antiviral drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pivotal role of pyrimidine derivatives in antiviral drug design, delving into their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their efficacy.

The Versatility of the Pyrimidine Core in Antiviral Therapy

The significance of the pyrimidine ring in biological systems is fundamental, as it constitutes the structural basis of the nucleobases uracil, cytosine, and thymine, which are essential building blocks of RNA and DNA.[1] This inherent biological relevance makes pyrimidine analogs ideal candidates for interfering with viral replication processes that are heavily dependent on the host cell's nucleic acid synthesis machinery. The synthetic tractability of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of antiviral activity, selectivity, and pharmacokinetic properties.[3][4]

Pyrimidine-based antiviral agents can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors.

Nucleoside Analogs: Deceptive Substrates for Viral Polymerases

Pyrimidine nucleoside analogs are designed to mimic their natural counterparts, thereby deceiving viral polymerases.[5] Once inside a host cell, these prodrugs are phosphorylated by host or viral kinases to their active triphosphate form.[6] These activated analogs can then exert their antiviral effects through one or more mechanisms:

-

Chain Termination: Incorporation of the nucleoside analog into the growing viral DNA or RNA strand leads to the termination of elongation, as it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.[7]

-

Enzyme Inhibition: The triphosphate form of the analog can act as a competitive inhibitor of viral polymerases, blocking the binding of natural nucleoside triphosphates.

A prime example is Zidovudine (AZT) , a thymidine analog used in the treatment of HIV. The 3'-azido group in AZT prevents the formation of the phosphodiester bond, leading to chain termination of the viral DNA being synthesized by reverse transcriptase.[8]

Non-Nucleoside Inhibitors: Allosteric Disruption of Viral Machinery

Unlike nucleoside analogs, non-nucleoside pyrimidine inhibitors do not mimic natural nucleosides and are not incorporated into viral nucleic acids. Instead, they bind to allosteric sites on viral enzymes, inducing conformational changes that inhibit their catalytic activity.[9] This class of inhibitors offers the advantage of not requiring intracellular activation and can overcome resistance mechanisms that affect nucleoside analogs.[9]

Structure-Activity Relationships: Tailoring Potency and Selectivity

The antiviral potency and selectivity of pyrimidine derivatives are profoundly influenced by the nature and position of substituents on the pyrimidine ring and, in the case of nucleoside analogs, the sugar moiety.

For pyrimidine nucleosides targeting HIV-1, studies have revealed several key structure-activity relationships (SAR):[8][10]

-

3'-Position of the Sugar: The presence of a 3'-azido group is crucial for potent anti-HIV-1 activity.[8] Modifications to this group, such as substitution with an amino or iodo group, lead to a reduction in antiviral efficacy.[8]

-

C-5 Position of the Pyrimidine Ring: Small alkyl substitutions, such as methyl or ethyl groups, at the C-5 position generally enhance antiviral potency.[8][10] Larger alkyl groups or bromovinyl substitutions tend to decrease activity.[8]

-

Hydrophobicity: Antiviral activity against HIV-1 has been shown to be related to the hydrophobicity and steric properties of the substituent at the C-5 position of the pyrimidine ring.[10]

Host-Targeting Antivirals: Inhibiting Pyrimidine Biosynthesis

A promising broad-spectrum antiviral strategy involves targeting host cellular pathways that are essential for viral replication. RNA viruses, in particular, are highly dependent on the host cell's supply of nucleoside triphosphates for the synthesis of their genomes.[11] Inhibitors of the de novo pyrimidine biosynthesis pathway can effectively deplete the intracellular pool of pyrimidines, thereby creating an environment that is inhospitable for viral replication.[12]

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition has been shown to have broad-spectrum antiviral activity against a range of RNA and DNA viruses.[12] The antiviral effect of DHODH inhibitors can be reversed by the addition of exogenous uridine or orotic acid, confirming their mechanism of action.[12][13] Furthermore, combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogs can lead to synergistic inhibition of viral replication.[7][11]

Key Pyrimidine-Based Antiviral Drugs

The versatility of the pyrimidine scaffold is reflected in the number of approved antiviral drugs that incorporate this core structure.

| Drug Name | Class | Target Virus(es) | Mechanism of Action |

| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 | Chain terminator of viral DNA synthesis.[5][8] |

| Lamivudine | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1, Hepatitis B Virus (HBV) | Chain terminator of viral DNA synthesis.[5][14] |

| Acyclovir | Nucleoside Analog | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Inhibits and inactivates viral DNA polymerase, and terminates the growing viral DNA chain.[5] |

| Molnupiravir | Nucleoside Analog | SARS-CoV-2 | A prodrug that is metabolized to a ribonucleoside analog, which is incorporated into the viral RNA chain, causing mutations that inhibit replication.[15] |

| Remdesivir | Nucleoside Analog | SARS-CoV-2, Ebola Virus | Acts as a delayed chain terminator of viral RNA synthesis.[7] |

Experimental Workflow: Screening for Antiviral Activity

The identification and validation of novel pyrimidine-based antiviral agents involve a systematic experimental workflow.

Viral Replication Inhibition Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the antiviral activity of a compound.

Protocol:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

-

Viral Infection: Remove the culture medium from the cells and infect with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at the optimal temperature for viral replication until visible plaques (zones of cell death) are formed.

-

Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to determine its therapeutic index.

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

Visualizing Key Pathways and Workflows

Mechanism of Action of Pyrimidine Nucleoside Analogs

Caption: A typical workflow for the screening and identification of antiviral compounds.

Conclusion

The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of novel antiviral agents. Its fundamental role in nucleic acid biology, coupled with its synthetic accessibility, ensures its continued prominence in the field of medicinal chemistry. From the targeted inhibition of viral enzymes by nucleoside and non-nucleoside analogs to the broad-spectrum approach of disrupting host pyrimidine biosynthesis, pyrimidine-based drugs have demonstrated remarkable success in combating a wide range of viral infections. Future research will undoubtedly continue to leverage the unique properties of this privileged scaffold to develop the next generation of antiviral therapeutics.

References

-

Novotná, B., Fojtíková, M., & Džubák, P. (1990). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure--Activity Relationships. Acta Virologica, 34(4), 321-9. [Link]

-

Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617. [Link]

-

Schultz, D. C., et al. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature. [Link]

-

Gupta, S. P., & Singh, P. (1991). Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents. Pharmaceutical Research, 8(1), 43-6. [Link]

-

Basha, N. J., & Chandana, T. L. (2023). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. ChemistrySelect, 8(20). [Link]

-

El-Emam, A. A., Al-Obaid, A. M., & Lehmann, J. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Molecules, 26(16), 4933. [Link]

-

Di Martino, R. M. C., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8303. [Link]

-

Pharma Attitude. (2024, June 19). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

-

White, K. M., et al. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature, 604(7904), 134–140. [Link]

-

Sławiński, J., & Jaroszewicz, E. (2021). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. International Journal of Molecular Sciences, 22(11), 5917. [Link]

-

Holý, A., et al. (1990). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 33(9), 2470–2479. [Link]

-

Basha, N. J., & Chandana, T. L. (2023). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. ChemistrySelect, 8(20). [Link]

-

Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617. [Link]

-

Sławiński, J., & Jaroszewicz, E. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Molecules, 26(11), 3169. [Link]

-

Hurst, B. L., et al. (2010). D282, a Non-Nucleoside Inhibitor of Influenza Virus Infection that Interferes with De Novo Pyrimidine Biosynthesis. Antimicrobial Agents and Chemotherapy, 54(1), 132-140. [Link]

-

Sangeetha, R., & Kumar, K. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1), 2-20. [Link]

-

Lee, H., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 61(11), e00973-17. [Link]

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-13. [Link]

-

Seela, F. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Archiv der Pharmazie, 350(10), 1700192. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

Farghaly, T. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(7), 821-851. [Link]

-

Kaur, R., & Sharma, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(6), 3169-3211. [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3451–3471. [Link]

-

Farghaly, T. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(7), 821-851. [Link]

-

Wikipedia. (2024). List of antiviral drugs. [Link]

-

Hoffmann, H. H., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 108(14), 5777–5782. [Link]

-

Wang, P., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 309–316. [Link]

-

Wang, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 214, 113218. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid: Core Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-2-carboxylic acid is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of a variety of biologically active compounds. Its structural motif is present in numerous pharmaceutical agents, highlighting the importance of efficient and scalable synthetic routes. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, designed to empower researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several key disconnection points, suggesting multiple viable synthetic pathways. The primary strategies revolve around the formation of the pyrimidine ring system and the introduction or modification of the substituents at the C2 and C5 positions.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three principal synthetic approaches:

-

Hydrolysis of a 2-Cyano Precursor: This is one of the most common and reliable methods. The synthesis focuses on the formation of 5-methoxypyrimidine-2-carbonitrile, which is then hydrolyzed to the desired carboxylic acid.

-

Direct Carboxylation: This approach involves the introduction of the carboxylic acid group directly onto the 5-methoxypyrimidine core.

-

Oxidation of a 2-Alkyl Precursor: This strategy relies on the oxidation of a suitable group, typically a methyl group, at the 2-position of the 5-methoxypyrimidine ring.

Strategy 1: Synthesis via Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

This versatile strategy is often favored due to the relative ease of introducing a cyano group and its subsequent conversion to a carboxylic acid. The key intermediate is 5-methoxypyrimidine-2-carbonitrile.

Starting Materials for 5-Methoxypyrimidine-2-carbonitrile

The synthesis of the 2-cyanopyrimidine intermediate can be achieved through various routes, starting from readily available precursors.

A common and efficient method involves the conversion of a 2-methylthio group into a cyano group.[1][2] This process typically involves a two-step sequence: oxidation of the methylthio group to a better leaving group (sulfone or sulfoxide), followed by nucleophilic substitution with a cyanide salt.

Caption: Conversion of a 2-methylthio to a 2-cyano group.

Commercially Available Starting Materials:

| Starting Material | Supplier(s) | Notes |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sigma-Aldrich, TCI | A versatile precursor for introducing various substituents. |

| 2-Methylthiopyrimidine | Various | Can be used to synthesize the target compound through a one-pot oxidation and cyanation reaction.[3] |

Experimental Protocol: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

This protocol is adapted from a known procedure for the synthesis of related 2-cyanopyrimidines.[1][2]

-

Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine: 4,6-Dichloro-2-(methylthio)pyrimidine is reacted with sodium methoxide in methanol. Elevating the reaction temperature can significantly reduce the reaction time.

-

Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: The resulting 4,6-dimethoxy-2-(methylthio)pyrimidine is oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

-

Cyanation to 4,6-Dimethoxypyrimidine-2-carbonitrile: The sulfone is then displaced by a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent like acetonitrile or DMSO to yield the desired 2-cyanopyrimidine.[1][2]

Direct displacement of a halogen at the 2-position with a cyanide salt is another viable route, although it can be more challenging than the sulfone displacement.

Commercially Available Starting Materials:

| Starting Material | Supplier(s) | Notes |

| 2,4-Dichloro-5-methoxypyrimidine | Various | A key intermediate that allows for selective functionalization. |

| 2-Chloro-5-methoxypyrimidine | Various | Can be directly cyanated, though may require harsh conditions. |

A patent describes the preparation of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine using a chlorinating agent like phosphorus oxychloride.[4]

Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

The final step in this strategy is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of a 2-Cyanopyrimidine

A general procedure for the hydrolysis of a pyrimidine-2-carbonitrile is as follows:

-

The 2-cyanopyrimidine derivative is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture).

-

A strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) is added.

-

The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is neutralized with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed, and dried.

A patent for the synthesis of 5-hydroxypyrimidine-2-carboxylic acid describes the hydrolysis of 5-benzyloxy-2-cyanopyrimidine using a strong base in water.[5] This methodology is directly applicable to the 5-methoxy analog.

Strategy 2: Direct Carboxylation of 5-Methoxypyrimidine

This approach involves the direct introduction of a carboxyl group onto the 5-methoxypyrimidine ring.

Grignard-based Carboxylation

A classic method for carboxylation involves the formation of a Grignard reagent followed by quenching with carbon dioxide (dry ice).[6][7][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, two-step experimental protocol for the synthesis of 5-Methoxypyrimidine-2-carboxylic acid, a heterocyclic building block valuable in medicinal chemistry. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of this compound

Pyrimidine derivatives are fundamental scaffolds in the development of novel therapeutic agents due to their presence in a wide array of biologically active molecules. This compound, in particular, serves as a crucial intermediate. The methoxy group at the 5-position can influence the electronic properties and metabolic stability of derivative compounds, while the carboxylic acid at the 2-position provides a versatile handle for synthetic modifications, such as amide bond formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the well-established chemical transformation of a nitrile group into a carboxylic acid via hydrolysis.

-

Step 1: Synthesis of the Precursor: The initial step involves the preparation of the key intermediate, 5-methoxypyrimidine-2-carbonitrile .

-

Step 2: Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under basic conditions to yield the final product, This compound .

This approach is reliable and utilizes common laboratory reagents. The overall synthetic pathway is depicted below.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 5-Methoxypyrimidine-2-carbonitrile

The synthesis of the nitrile intermediate is a critical first step. While various methods exist for the synthesis of cyanopyrimidines[1][2], a common route involves the nucleophilic displacement of a suitable leaving group (e.g., a sulfinate) from the pyrimidine ring with a cyanide salt. This protocol is adapted from established procedures for similar pyrimidine derivatives[2]. The process begins with the oxidation of a methylthio- group to a methylsulfonyl- group, creating an excellent leaving group that is subsequently displaced by cyanide.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Sample Amount |

| 5-Methoxy-2-(methylthio)pyrimidine | C₆H₈N₂OS | 156.21 | 1.0 | 5.00 g (32.0 mmol) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | 2.2 | 12.18 g (70.6 mmol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 1.5 | 2.35 g (48.0 mmol) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 100 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |

| Brine | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Experimental Protocol

-

Oxidation of the Thioether:

-

Dissolve 5-Methoxy-2-(methylthio)pyrimidine (1.0 eq, 5.00 g) in dichloromethane (DCM, 150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (2.2 eq, 12.18 g) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic. Rationale: Using a slight excess of m-CPBA ensures the complete oxidation of the thioether to the sulfone, which is a better leaving group.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).